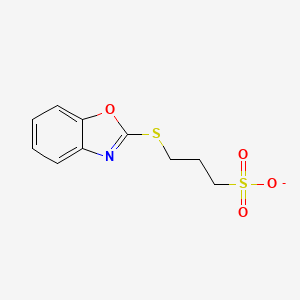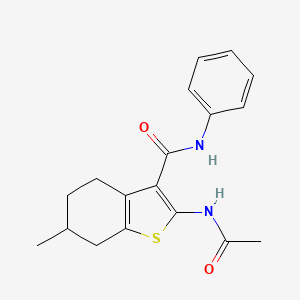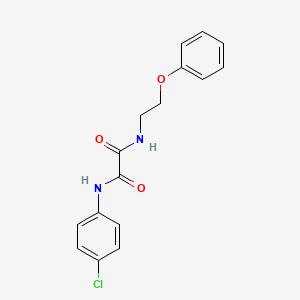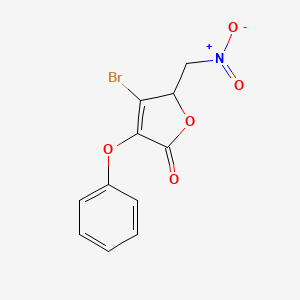
3-(1,3-Benzoxazol-2-ylsulfanyl)propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzoxazol-2-ylsulfanyl)propane-1-sulfonate: is an organic compound that features a benzoxazole ring attached to a propane sulfonate group via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propane-1-sulfonate typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of Sulfanyl Group: The benzoxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydroxide to facilitate the nucleophilic substitution.
Introduction of Propane Sulfonate Group: The final step involves the reaction of the sulfanyl-substituted benzoxazole with 1,3-propanesultone under basic conditions to form the propane sulfonate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in 3-(1,3-Benzoxazol-2-ylsulfanyl)propane-1-sulfonate can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonate group or to modify the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfonated derivatives or modified benzoxazole rings.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-Benzoxazol-2-ylsulfanyl)propane-1-sulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe or a ligand due to its ability to interact with various biomolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In industrial applications, this compound can be used in the formulation of specialty chemicals, including surfactants and catalysts.
Mechanism of Action
The mechanism by which 3-(1,3-Benzoxazol-2-ylsulfanyl)propane-1-sulfonate exerts its effects depends on its interaction with specific molecular targets. The benzoxazole ring can interact with nucleic acids or proteins, while the sulfonate group can enhance solubility and facilitate binding to charged biomolecules. The sulfanyl linkage provides flexibility and can participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzoxazol-2-ylsulfanyl)propanenitrile: Similar structure but with a nitrile group instead of a sulfonate group.
2-(1,3-Benzoxazol-2-ylthio)ethanesulfonate: Similar structure but with an ethanesulfonate group instead of a propane sulfonate group.
3-(1,3-Benzothiazol-2-ylsulfanyl)propane-1-sulfonate: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.
Uniqueness
3-(1,3-Benzoxazol-2-ylsulfanyl)propane-1-sulfonate is unique due to the combination of the benzoxazole ring and the propane sulfonate group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H10NO4S2- |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C10H11NO4S2/c12-17(13,14)7-3-6-16-10-11-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,6-7H2,(H,12,13,14)/p-1 |
InChI Key |
CWPPRZUNMZLOSE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-(3-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11098173.png)
![2-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzonitrile](/img/structure/B11098177.png)


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11098191.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11098203.png)
![2-(2,4-dimethylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11098210.png)
![ethyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11098212.png)

![2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B11098223.png)
![ethyl 5-(acetyloxy)-6-bromo-2-({[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanyl}methyl)-1-methyl-1H-indole-3-carboxylate](/img/structure/B11098232.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098241.png)

![3-chloro-N'-[(E)-1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B11098244.png)
